Pristane

Autoimmunity Lupus Adjuvant

Pristane (2,6,10,14-tetramethylpentadecane; CAS 1921-70-6) is a chemically defined, saturated isoprenoid alkane (C19H40) functioning as a non-antigenic, arthritogenic adjuvant. Unlike complex biological adjuvants, it is a single molecular entity available in high purity (≥98% GC) and sterile-filtered BioReagent grades, ensuring batch-to-batch reproducibility for inducing arthritis (PIA) and lupus (PIL) models. Its distinct immunomodulatory profile—driving Th17/Th1-polarized CD4+ T-cell responses and high-titer IgG2a autoantibodies—cannot be replicated by squalene or hexadecane. For hybridoma scale-up, the PIFA protocol increases ascites volume 4.7-fold and antibody yield over 6-fold, reducing cost per mg. This compound is also the standard for plasmacytoma induction in BALB/c mice, achieving 75% tumor incidence.

Molecular Formula C19H40
Molecular Weight 268.5 g/mol
CAS No. 1921-70-6
Cat. No. B154290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePristane
CAS1921-70-6
Synonyms2,6,10,14-tetramethyl-pentadecane
pristan
pristane
tetramethylpentadecane
Molecular FormulaC19H40
Molecular Weight268.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(C)C
InChIInChI=1S/C19H40/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h16-19H,7-15H2,1-6H3
InChIKeyXOJVVFBFDXDTEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.0X10-8 mg/L at 25 °C
Soluble in most organic solvents
Very soluble in benzene, ether, chloroform, petroleum ether
Soluble in carbon tetrachloride

Pristane (CAS 1921-70-6) for Autoimmune Disease Modeling: A Chemically Defined Hydrocarbon Adjuvant


Pristane (2,6,10,14-tetramethylpentadecane; CAS 1921-70-6) is a chemically defined, saturated isoprenoid alkane (C19H40) that functions as a non-antigenic, arthritogenic adjuvant [1]. Unlike complex biological adjuvants, pristane is a single molecular entity, available in high purity (≥98% by GC) and sterile-filtered BioReagent grades, ensuring batch-to-batch reproducibility for inducing autoimmune models, including arthritis and systemic lupus erythematosus (SLE), in susceptible rodent strains . Its well-characterized physicochemical properties (e.g., dynamic viscosity of ~5-6 cP at 20-25°C, boiling point 296 °C) facilitate precise experimental manipulation and formulation [2].

Why Pristane Cannot Be Substituted by Other Hydrocarbon Oils in Autoimmunity Research


Direct substitution of pristane with other hydrocarbon adjuvants like squalene, squalane, or hexadecane is not scientifically valid due to their divergent immunomodulatory profiles. While these compounds share a hydrocarbon backbone, structural differences (e.g., chain length, branching, saturation) critically alter their arthritogenicity, the specific isotypes of autoantibodies induced, and the resulting T-cell differentiation pathways [1]. For instance, pristane induces a distinct pattern of IgG2a autoantibodies and a unique CD4+ T-cell cytokine profile compared to squalene or squalane, directly impacting the phenotype and interpretability of disease models [2]. Therefore, selecting pristane is essential for replicating and building upon established, published models of rheumatoid arthritis (PIA) and systemic lupus erythematosus (PIL).

Quantitative Evidence for Pristane Differentiation Against Comparators


Pristane vs. Squalene: Induction of Distinct Autoantibody Isotypes in Lupus Models

In a direct head-to-head study, BALB/c mice injected with pristane produced predominantly IgG2a autoantibodies, whereas those injected with squalene produced primarily IgG1 [1]. This isotype divergence is functionally significant, as IgG2a antibodies in mice are more effective at complement fixation and Fc receptor binding, leading to more severe tissue inflammation compared to IgG1 [1].

Autoimmunity Lupus Adjuvant

Pristane vs. Paraffin Oil: Enhanced Efficiency in Plasmacytoma Induction

In a study comparing tumorigenic potential, pristane combined with BSA antigenic stimulation resulted in a 75% incidence of plasmacytomas in BALB/c mice, which was significantly higher than the 53.7% incidence observed with paraffin oil and BSA [1]. This difference was statistically significant (p = 0.05), demonstrating pristane's superior potency as a priming agent in this specific oncogenesis model [1].

Oncology Myeloma Tumorigenesis

Pristane vs. Incomplete Freund's Adjuvant (IFA): Superior Yield in Rat Monoclonal Antibody Production

A study in Louvain rats demonstrated that a mixture of pristane and IFA (called PIFA) increased ascites production by 4.7-fold and monoclonal antibody yield by more than 6-fold compared to untreated controls [1]. While IFA alone is an effective primer in mice, this specific combination (PIFA) is a well-established, optimized protocol for maximizing antibody yields in rats, a common host for generating rat monoclonal antibodies [1].

Monoclonal Antibody Ascites Production Hybridoma

Pristane vs. Squalene and Squalane: Induction of a Distinct Arthritogenic T-Cell Cytokine Profile

Quantitative real-time PCR analysis of CD4+ T cells primed with different adjuvants revealed a unique cytokine profile for pristane [1]. Pristane-primed T cells showed the highest expression levels of key arthritogenic cytokines, including IL-17A, IFN-γ, and IL-22, when compared to those primed with hexadecane, squalane, or squalene [1]. This demonstrates that pristane is the most potent inducer of a pro-inflammatory Th17/Th1 phenotype, which is central to the pathogenesis of arthritis.

Arthritis T-cell Immunology Cytokines

Analytical Grade Purity: Pristane (≥98% GC) vs. Lower Purity Alternatives for Reproducible Results

Commercially available pristane is typically offered at ≥98% purity by gas chromatography (GC), with some BioReagent grades being sterile-filtered and tested for endotoxins [1]. In contrast, many alternative adjuvants like Incomplete Freund's Adjuvant (IFA) or mineral oils are complex, undefined mixtures of hydrocarbons (e.g., IFA containing C15-C25 alkanes) with batch-to-batch variability [2]. Using a chemically defined, high-purity compound like pristane minimizes experimental variability introduced by unknown contaminants and ensures that the observed biological effects are attributable to the named molecule.

Analytical Chemistry Reproducibility Procurement

High-Impact Research and Industrial Applications for Pristane (CAS 1921-70-6)


Induction of Pristane-Induced Arthritis (PIA) in Rats

This is the quintessential use case. As established in Section 3, pristane is a superior arthritogenic adjuvant compared to squalene and hexadecane due to its potent induction of Th17/Th1-polarized CD4+ T cells producing high levels of IL-17A and IFN-γ [1]. A single intradermal injection of pristane in DA rats reliably induces a chronic, relapsing, and erosive polyarthritis that closely mimics human rheumatoid arthritis (RA) [2]. This model is optimal for studying RA pathogenesis, identifying genetic susceptibility loci, and evaluating novel anti-arthritic therapeutics.

Induction of Pristane-Induced Lupus (PIL) in Mice

For systemic lupus erythematosus (SLE) research, pristane is the definitive agent for inducing a robust autoimmune response in non-autoimmune prone strains like BALB/c. As detailed in Section 3, pristane induces a specific autoantibody profile characterized by high-titer IgG2a anti-nRNP/Sm and anti-Su antibodies, which are hallmarks of human SLE [1]. A single intraperitoneal injection of 0.5 mL pristane is a standard, reproducible protocol for generating this model [3], making it invaluable for studying disease mechanisms and testing immunomodulatory drugs.

In Vivo Production of Monoclonal Antibodies in Rat Ascites

In industrial and academic monoclonal antibody production, pristane is a critical component of the optimized PIFA (Pristane + IFA) protocol for rats. As quantified in Section 3, the use of PIFA can increase ascites volume by 4.7-fold and antibody yield by over 6-fold compared to untreated controls [4]. This significant boost in productivity translates directly to reduced animal usage and lower costs per milligram of antibody, making pristane a key procurement item for any lab engaged in large-scale rat hybridoma culture.

Accelerated Induction of Plasmacytomas for Myeloma Research

Pristane is the standard agent for inducing plasmacytomas in genetically susceptible BALB/c mice, a model for human multiple myeloma. As shown in Section 3, pristane achieves a higher tumor incidence (75%) compared to paraffin oil (53.7%) when combined with antigenic stimulation [5]. Furthermore, pristane priming is essential for accelerating plasmacytomagenesis when combined with Abelson murine leukemia virus (A-MuLV), reducing the latency period from over 120 days to as little as 46 days [6], dramatically improving the efficiency and throughput of oncogenesis studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pristane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.